4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate
Brand Name: Vulcanchem
CAS No.: 423768-60-9
VCID: VC2335281
InChI: InChI=1S/C11H21NO2.C2H2O4/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9;3-1(4)2(5)6/h9-10,12H,3-8H2,1-2H3;(H,3,4)(H,5,6)
SMILES: CC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O
Molecular Formula: C13H23NO6
Molecular Weight: 289.32 g/mol

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate

CAS No.: 423768-60-9

Cat. No.: VC2335281

Molecular Formula: C13H23NO6

Molecular Weight: 289.32 g/mol

* For research use only. Not for human or veterinary use.

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate - 423768-60-9

Specification

CAS No. 423768-60-9
Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
IUPAC Name 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine;oxalic acid
Standard InChI InChI=1S/C11H21NO2.C2H2O4/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9;3-1(4)2(5)6/h9-10,12H,3-8H2,1-2H3;(H,3,4)(H,5,6)
Standard InChI Key VIVKYBWHPORZOA-UHFFFAOYSA-N
SMILES CC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O
Canonical SMILES CC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O

Introduction

Chemical Properties

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate possesses distinct chemical properties that contribute to its utility in research and development. The compound is defined by the following characteristics:

PropertyValue
CAS Number423768-60-9
Molecular FormulaC13H23NO6
Molecular Weight289.32 g/mol
Parent Compound4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine (CID 2779762)
IUPAC Name4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine;oxalic acid
Create Date in PubChem2005-07-19
Modify Date in PubChem2025-02-22

The chemical structure consists of a piperidine ring with a 5,5-dimethyl-1,3-dioxan-2-yl group attached at the 4-position, combined with oxalic acid to form an oxalate salt . The oxalate salt formation influences the compound's solubility and stability, which are crucial factors in drug development and chemical applications. The presence of the dioxane ring within the structure creates a unique three-dimensional configuration that may impart specific binding characteristics when interacting with biological targets.

The compound contains several functional groups that enable it to participate in various chemical reactions and intermolecular interactions. The tertiary amine of the piperidine ring can act as a base or nucleophile, while the dioxane moiety introduces rigidity and potential hydrogen bonding sites through its oxygen atoms. These structural features collectively contribute to the compound's chemical reactivity and potential biological activity profiles.

Applications in Medicinal Chemistry

The piperidine core structure present in 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate represents a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive compounds. Modifications to this core structure, such as the addition of the 5,5-dimethyl-1,3-dioxan-2-yl group, can significantly alter the compound's pharmacological properties and potentially lead to new therapeutic agents with improved efficacy or safety profiles.

The compound's potential applications in medicinal chemistry include:

  • Serving as an intermediate in the synthesis of more complex pharmaceutical compounds, where the piperidine scaffold acts as a structural building block

  • Functioning as a chemical tool in combinatorial chemistry and structure-activity relationship studies, helping researchers understand how structural modifications affect biological activity

  • Acting as a potential lead compound for drug discovery programs targeting various disease areas, particularly where piperidine-based drugs have shown historical efficacy

  • Contributing to the development of renin inhibitors and antihypertensive agents, as similar piperidine-containing compounds have demonstrated activity in this therapeutic area

The versatile nature of the piperidine scaffold makes it valuable in the development of drugs for a wide range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases . The specific functional groups and their spatial arrangement in 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate may confer unique binding properties when interacting with biological targets such as enzymes or receptors.

Biological Activity

While specific biological activity data for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is limited in the available literature, compounds with similar piperidine-based structures have shown promise in various therapeutic areas. The biological activity of such compounds is largely influenced by the specific functional groups attached to the piperidine core and their spatial arrangement .

Related piperidine derivatives have demonstrated diverse biological activities, including:

  • Enzyme inhibition, particularly against proteases like renin, which plays a crucial role in blood pressure regulation

  • Receptor modulation capabilities, including interactions with opioid, adrenergic, and cholinergic receptors that are important targets for various therapeutic interventions

  • Signal transduction pathway interference, potentially affecting cellular processes involved in disease progression

  • Anti-inflammatory and analgesic effects, suggesting applications in pain management and inflammatory conditions

Research has shown that similar piperidine-based compounds have exhibited renin inhibitory activity and blood pressure-lowering effects in animal models, suggesting potential applications in the treatment of hypertension . For instance, certain (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides have demonstrated high renin inhibitory activity and favorable oral exposure in both rats and cynomolgus monkeys . These compounds produced significant blood pressure-lowering effects when administered orally in two hypertensive animal models: double transgenic rats and furosemide-pretreated cynomolgus monkeys .

The structural similarity between these compounds and 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate suggests that the latter may also possess interesting biological properties that warrant further investigation in specific therapeutic contexts.

AspectDetails
Intended UseResearch use only; not for human or veterinary applications
Typical PurityApproximately 90%
PackagingTypically supplied in amber glass bottles to protect from light exposure
Storage ConditionsStandard laboratory conditions; specific requirements may vary by supplier
Safety ClassificationRequires standard laboratory safety precautions
DocumentationUsually accompanied by certificates of analysis and safety data sheets

When handling this compound, standard laboratory precautions should be observed, including the use of appropriate personal protective equipment such as gloves, eye protection, and laboratory coats. Adequate ventilation should be maintained, and institutional safety guidelines should be strictly followed. As with many research chemicals, proper disposal procedures must be implemented to comply with environmental regulations and laboratory safety protocols.

Given its research-focused applications, the compound is typically handled by trained laboratory personnel in controlled environments. Proper storage conditions, as recommended by suppliers, should be maintained to preserve the compound's integrity and prevent degradation over time.

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